N1-(3,4-dimethylphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide
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Description
N1-(3,4-dimethylphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C26H34N4O2 and its molecular weight is 434.584. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Spectral Analysis
The synthesis and characterization of related compounds involve complex chemical reactions that yield products with potential applications in dye synthesis and material science. For instance, the synthesis of biscyanine dyes from related quinoline derivatives highlights a method for creating compounds with specific electronic and absorption spectra properties, which can be crucial in the development of new materials for electronic and photonic applications (Yelenich et al., 2016).
Catalytic Reactions
Lewis acid catalyzed reactions involving arylvinylidenecyclopropanes and ethyl (arylimino)acetates lead to the synthesis of pyrrolidine and tetrahydroquinoline derivatives. This methodology demonstrates the potential of utilizing similar structures in catalytic processes to yield pharmacologically relevant compounds (Lu & Shi, 2007).
Anticancer Applications
Compounds with similar structural features have shown potent topoisomerase I-targeting activity and cytotoxicity against cancer cells. The modification of substituents in related structures could influence their biological activity, offering a pathway for the development of new anticancer agents (Ruchelman et al., 2004).
Properties
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O2/c1-18-8-10-22(15-19(18)2)28-26(32)25(31)27-17-24(30-13-4-5-14-30)21-9-11-23-20(16-21)7-6-12-29(23)3/h8-11,15-16,24H,4-7,12-14,17H2,1-3H3,(H,27,31)(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGHRISWRRBOJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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